Cas no 485320-12-5 (2,7-Dichloro-1-heptene)
2,7-Dichloro-1-heptene Chemical and Physical Properties
Names and Identifiers
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- 2,7-Dichloro-1-heptene
- 2,7-dichlorohept-1-ene
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- MDL: MFCD00671829
- Inchi: InChI=1S/C7H12Cl2/c1-7(9)5-3-2-4-6-8/h1-6H2
- InChI Key: PAOPGDQMPIZTLT-UHFFFAOYSA-N
- SMILES: C=C(CCCCCCl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 5
2,7-Dichloro-1-heptene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 200003-2g |
2,7-dichloro-1-heptene |
485320-12-5 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 200003-5g |
2,7-dichloro-1-heptene |
485320-12-5 | 97% | 5g |
£1543.00 | 2022-03-01 | |
| TRC | D084365-250mg |
2,7-Dichloro-1-heptene |
485320-12-5 | 250mg |
$ 365.00 | 2022-06-06 | ||
| TRC | D084365-500mg |
2,7-Dichloro-1-heptene |
485320-12-5 | 500mg |
$ 605.00 | 2022-06-06 | ||
| abcr | AB245049-1 g |
2,7-Dichlorohept-1-ene, 97%; . |
485320-12-5 | 97% | 1g |
€794.30 | 2023-06-22 | |
| abcr | AB245049-2 g |
2,7-Dichlorohept-1-ene, 97%; . |
485320-12-5 | 97% | 2g |
€1065.20 | 2023-06-22 | |
| abcr | AB245049-1g |
2,7-Dichlorohept-1-ene, 97%; . |
485320-12-5 | 97% | 1g |
€794.30 | 2025-02-21 | |
| abcr | AB245049-2g |
2,7-Dichlorohept-1-ene, 97%; . |
485320-12-5 | 97% | 2g |
€1065.20 | 2025-02-21 | |
| abcr | AB245049-5g |
2,7-Dichlorohept-1-ene, 97%; . |
485320-12-5 | 97% | 5g |
€2507.20 | 2025-02-21 | |
| abcr | AB245049-5 g |
2,7-Dichlorohept-1-ene, 97%; . |
485320-12-5 | 97% | 5g |
€2507.20 | 2023-06-22 |
2,7-Dichloro-1-heptene Suppliers
2,7-Dichloro-1-heptene Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2,7-Dichloro-1-heptene
Recent Advances in the Study of 2,7-Dichloro-1-heptene (CAS: 485320-12-5) in Chemical Biology and Pharmaceutical Research
2,7-Dichloro-1-heptene (CAS: 485320-12-5) is a halogenated alkene that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules and has been explored for its potential in drug discovery and development. Recent studies have focused on its reactivity, biological activity, and utility in constructing complex molecular architectures.
One of the most notable advancements in the study of 2,7-Dichloro-1-heptene is its role in cross-coupling reactions, which are pivotal in modern organic synthesis. Researchers have demonstrated its efficacy in palladium-catalyzed reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high selectivity. These reactions are critical for the development of novel therapeutic agents, as they allow for the efficient assembly of complex pharmacophores.
In addition to its synthetic utility, 2,7-Dichloro-1-heptene has been investigated for its potential biological activities. Recent in vitro studies have shown that derivatives of this compound exhibit promising antimicrobial and anti-inflammatory properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of 2,7-Dichloro-1-heptene displayed significant inhibitory effects against multidrug-resistant bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.
Another area of interest is the compound's application in material science, particularly in the development of functional polymers. Researchers have utilized 2,7-Dichloro-1-heptene as a monomer to produce polymers with unique electronic and mechanical properties. These materials have potential applications in drug delivery systems and biomedical devices, further highlighting the compound's versatility.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 2,7-Dichloro-1-heptene. Recent efforts have focused on optimizing reaction conditions to improve yield and reduce environmental impact. Green chemistry approaches, such as the use of biodegradable catalysts and solvent-free reactions, are being explored to address these issues.
In conclusion, 2,7-Dichloro-1-heptene (CAS: 485320-12-5) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications, from synthetic chemistry to drug discovery and material science, underscore its importance in advancing scientific and technological innovation. Future research will likely focus on expanding its utility and addressing current limitations to fully realize its potential.